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Octahydropentalenyl valerate
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Overview
Description
Octahydropentalenyl valerate, also known by its IUPAC name 1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl pentanoate, is a heterocyclic organic compound with the molecular formula C13H22O2 . It is characterized by its unique structure, which includes an ester functional group and a bicyclic ring system. This compound has a molecular weight of 210.31 g/mol and is known for its stability and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octahydropentalenyl valerate typically involves the esterification of octahydropentalen-1-ol with valeric acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Lithium aluminum hydride and sodium borohydride are commonly employed for these reactions.
Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Alkylated or aminated derivatives.
Scientific Research Applications
Octahydropentalenyl valerate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: this compound is used in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of octahydropentalenyl valerate involves its interaction with specific molecular targets within cells. The ester functional group can undergo hydrolysis to release valeric acid, which may interact with cellular receptors or enzymes. The bicyclic ring system can also participate in various biochemical pathways, influencing cellular signaling and metabolic processes .
Comparison with Similar Compounds
- Octahydropentalenyl propionate
- Octahydropentalenyl isobutyrate
- Octahydropentalenyl acetate
Comparison: Octahydropentalenyl valerate is unique due to its valerate ester group, which imparts distinct chemical and physical properties compared to its analogs. For instance, octahydropentalenyl propionate and octahydropentalenyl acetate have different ester groups, leading to variations in their reactivity and applications. The valerate ester group in this compound provides a balance of hydrophobicity and reactivity, making it suitable for a broader range of applications .
Properties
CAS No. |
93964-82-0 |
---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl pentanoate |
InChI |
InChI=1S/C13H22O2/c1-2-3-7-13(14)15-12-9-8-10-5-4-6-11(10)12/h10-12H,2-9H2,1H3 |
InChI Key |
SXGFRANIZFQQGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OC1CCC2C1CCC2 |
Origin of Product |
United States |
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